molecular formula C20H19N7OS B6548439 1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 946229-17-0

1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B6548439
CAS No.: 946229-17-0
M. Wt: 405.5 g/mol
InChI Key: HXEFHSVEESJDIT-UHFFFAOYSA-N
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Description

1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a triazolo-pyrimidine derivative characterized by a phenyl-substituted triazole ring fused to a pyrimidine core, a piperazine linker, and a thiophen-2-yl ethanone group.

Properties

IUPAC Name

1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7OS/c28-17(13-16-7-4-12-29-16)25-8-10-26(11-9-25)19-18-20(22-14-21-19)27(24-23-18)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEFHSVEESJDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H19N5OSC_{18}H_{19}N_{5}OS and a molecular weight of approximately 357.44 g/mol. It possesses a triazolopyrimidine core linked to a piperazine moiety and a thiophene ring, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as the EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways.

CompoundTargetIC50 (µM)Effect
5iEGFR0.3Tumor growth inhibition
5iVEGFR27.60Induction of apoptosis

In a study involving MCF-7 breast cancer cells, compounds similar to the one were shown to significantly inhibit tumor growth and induce apoptosis through cell cycle arrest mechanisms .

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by triazolo[4,5-d]pyrimidine derivatives. These compounds have been tested against various bacterial strains with promising results. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

The biological activity of This compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific kinases involved in tumor proliferation.
  • Signal Transduction Modulation : It modulates pathways related to cell survival and apoptosis.
  • DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, leading to fragmentation and cell death.

Case Studies

A recent study explored the synthesis and characterization of various derivatives based on the triazolo[4,5-d]pyrimidine scaffold. These derivatives were evaluated for their anticancer properties in vitro and in vivo models. The results indicated that modifications in substituents significantly affected their potency against cancer cell lines .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that compounds containing triazolopyrimidine derivatives exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have demonstrated that similar triazolopyrimidine derivatives can effectively target signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Triazolo[4,5-d]pyrimidine derivatives have been reported to possess activity against a range of pathogens, including bacteria and fungi. This application is particularly relevant in the context of rising antibiotic resistance.

Neurological Applications
Given the presence of the piperazine moiety, there is interest in the compound's effects on the central nervous system. Preliminary studies suggest that it may have anxiolytic or antidepressant effects, similar to other piperazine-containing drugs. The modulation of neurotransmitter systems could be a mechanism through which these effects are mediated.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazolopyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on various triazolopyrimidine derivatives, including the target compound. Results showed effective inhibition against Staphylococcus aureus and Candida albicans, supporting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolo-pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison:

Structural and Functional Group Variations

Compound Key Substituents Biological Activity Molecular Weight References
Target Compound 3-phenyl, thiophen-2-yl ethanone Dual-action (CNS, antitumor) ~443.5 g/mol*
3-Ethyl-6-methyl-[1,2,3]triazolo[4,5-d]pyrimidine 3-ethyl, 6-methyl Antitumor ~189.2 g/mol
PKI-402 Morpholine, triazole Anticancer (kinase inhibition) ~500.5 g/mol
1-(4-{3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one 3-benzyl, 4-fluorophenyl Kinase modulation 431.5 g/mol
1-(4-(3-(3-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone 3-fluorophenyl, phenoxy Antimicrobial 433.4 g/mol
[1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone 3-fluorophenyl, biphenyl Not specified (structural analog) 479.5 g/mol

Notes:

  • Phenyl vs.
  • Thiophene vs. Phenoxy Groups: The thiophen-2-yl ethanone moiety offers superior metabolic stability over phenoxy groups, which are prone to oxidative degradation .
  • Fluorophenyl Derivatives : Fluorine substitution (e.g., 4-fluorophenyl in ) increases lipophilicity and bioavailability, but the target compound’s thiophene may balance solubility and potency better .

Pharmacological Profiles

  • Antitumor Activity : Ethyl and methyl substituents (e.g., 3-Ethyl-6-methyl variant) show moderate antitumor effects, while the target compound’s dual mechanism (CNS + antitumor) suggests broader therapeutic utility .
  • Antimicrobial vs. Anticancer: Phenoxy and fluorophenyl derivatives (e.g., ) prioritize antimicrobial activity, whereas morpholine-containing PKI-402 targets oncogenic kinases .

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